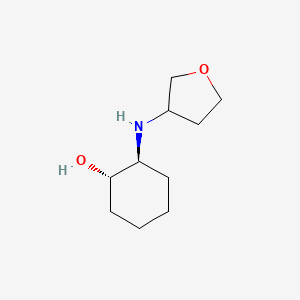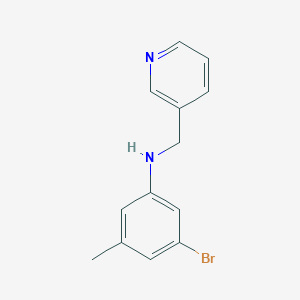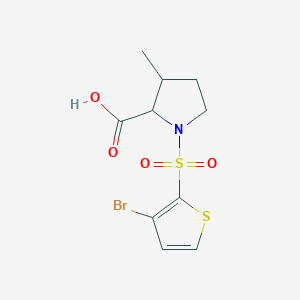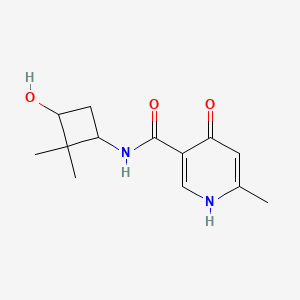
(1S,2S)-2-(oxolan-3-ylamino)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-(oxolan-3-ylamino)cyclohexan-1-ol, also known as (S,S)-HPG-CD, is a chiral compound that has been widely used in scientific research. It is a derivative of cyclodextrin and has unique properties that make it useful in various applications.
Wissenschaftliche Forschungsanwendungen
(S,S)-HPG-CD has been used in various scientific research applications, including drug delivery, chiral separation, and enantioselective catalysis. It has been shown to improve the solubility and bioavailability of poorly soluble drugs, such as paclitaxel and curcumin. It has also been used as a chiral selector in capillary electrophoresis and high-performance liquid chromatography. In addition, (S,S)-HPG-CD has been used as a catalyst in enantioselective reactions, such as the asymmetric Michael addition and the aldol reaction.
Wirkmechanismus
The mechanism of action of (S,S)-HPG-CD is based on its ability to form inclusion complexes with guest molecules. The hydrophobic cavity of cyclodextrin can accommodate nonpolar guest molecules, while the hydrophilic outer surface can interact with polar guest molecules. The formation of inclusion complexes can improve the solubility, stability, and bioavailability of guest molecules.
Biochemical and Physiological Effects:
(S,S)-HPG-CD has been shown to have low toxicity and good biocompatibility. It has been used in various in vitro and in vivo studies, including cell culture, animal models, and clinical trials. It has been shown to enhance the therapeutic efficacy and reduce the toxicity of anticancer drugs, such as doxorubicin and cisplatin. It has also been shown to improve the wound healing and bone regeneration in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (S,S)-HPG-CD in lab experiments include its ability to improve the solubility and bioavailability of guest molecules, its chiral selectivity, and its low toxicity and biocompatibility. However, there are also some limitations, such as the high cost of synthesis and purification, the potential interference with biological assays, and the limited availability of commercial sources.
Zukünftige Richtungen
There are many future directions for the research and development of (S,S)-HPG-CD. Some possible directions include the optimization of the synthesis method and purification process, the exploration of new applications in drug delivery and chiral separation, the investigation of the mechanism of action at the molecular level, and the development of new derivatives with improved properties.
Synthesemethoden
The synthesis of (S,S)-HPG-CD involves the reaction between 6-(3-chloropropyl)-6-deoxy-alpha-cyclodextrin and (S)-tert-butyl 2-(oxolan-3-ylamino)cyclohexanecarboxylate. The reaction takes place in the presence of a base and a solvent, such as dimethylformamide or dimethyl sulfoxide. The product is then purified using column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
(1S,2S)-2-(oxolan-3-ylamino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-10-4-2-1-3-9(10)11-8-5-6-13-7-8/h8-12H,1-7H2/t8?,9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHFXKUAIRYQRY-AGROOBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC2CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC2CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-(oxolan-3-ylamino)cyclohexan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Cyano-2-methylphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B6632629.png)

![(2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid](/img/structure/B6632633.png)


![3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B6632678.png)
![(2S)-2-[(2-bromo-6-fluorobenzoyl)amino]butanoic acid](/img/structure/B6632684.png)

![2-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B6632694.png)

![4-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632706.png)
![4-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6632719.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-6-methylpyridine-4-carbonitrile](/img/structure/B6632720.png)
![(2S,3R)-3-hydroxy-2-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid](/img/structure/B6632723.png)